Lofepramine Lofepramine Lofepramine is a dibenzoazepine, a member of monochlorobenzenes, a tertiary amino compound and an aromatic ketone. It has a role as an antidepressant.
A psychotropic IMIPRAMINE derivative that acts as a tricyclic antidepressant and possesses few anticholinergic properties. It is metabolized to DESIPRAMINE.
Brand Name: Vulcanchem
CAS No.: 23047-25-8
VCID: VC0533464
InChI: InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3
SMILES: CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C26H27ClN2O
Molecular Weight: 419.0 g/mol

Lofepramine

CAS No.: 23047-25-8

Cat. No.: VC0533464

Molecular Formula: C26H27ClN2O

Molecular Weight: 419.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lofepramine - 23047-25-8

Specification

CAS No. 23047-25-8
Molecular Formula C26H27ClN2O
Molecular Weight 419.0 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone
Standard InChI InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3
Standard InChI Key SAPNXPWPAUFAJU-UHFFFAOYSA-N
SMILES CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl
Appearance Solid powder
Colorform Crystals from methanol or acetone
Melting Point 104-406 °C

Introduction

Chemical and Pharmacological Profile of Lofepramine

Chemical Structure and Properties

Lofepramine (IUPAC name: 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylamino]ethanone) is a synthetic organic compound with the molecular formula C₂₆H₂₇ClN₂O and a molar mass of 418.97 g/mol . Its structure comprises a tricyclic dibenzazepine moiety linked to a chlorophenyl group, which contributes to its affinity for monoamine transporters (Table 1).

Table 1: Chemical Identifiers and Properties of Lofepramine

PropertyValueSource
Molecular FormulaC₂₆H₂₇ClN₂O
Molar Mass418.97 g/mol
CAS Number23047-25-8
PubChem CID3810
Protein Binding99%

Pharmacodynamics

Lofepramine primarily inhibits the reuptake of norepinephrine (Ki = 5.4 nM) and serotonin (Ki = 70 nM), with weaker antagonism at muscarinic acetylcholine receptors (Ki = 285 nM) . This dual mechanism enhances noradrenergic and serotonergic neurotransmission, which underpins its antidepressant efficacy. Compared to first-generation TCAs like amitriptyline, lofepramine exhibits lower anticholinergic activity, reducing side effects such as dry mouth and constipation .

Table 2: Pharmacodynamic Targets of Lofepramine

TargetAffinity (Ki)Effect
Norepinephrine Transporter5.4 nMReuptake Inhibition
Serotonin Transporter70 nMReuptake Inhibition
Muscarinic Receptor285 nMAntagonism

Clinical Applications and Efficacy

Indications and Dosage

Lofepramine is licensed for major depressive disorder, particularly in cases accompanied by anxiety or somatic symptoms . The recommended adult dosage is 70 mg twice or thrice daily, adjusted based on patient response and tolerance . Elderly patients may require lower doses due to altered pharmacokinetics.

Therapeutic Outcomes

Clinical trials demonstrate a 64% response rate in patients with moderate-to-severe depression, comparable to amitriptyline but with superior tolerability . A double-blind study comparing lofepramine and amitriptyline found no significant difference in Hamilton Depression Rating Scale scores, though lofepramine caused fewer anticholinergic side effects (e.g., xerostomia) .

Pharmacokinetics and Metabolism

Absorption and Distribution

Lofepramine has a bioavailability of 7% due to extensive first-pass metabolism . It is 99% protein-bound, primarily to albumin, and distributes widely into tissues, including the central nervous system .

Metabolism and Excretion

Hepatic metabolism via CYP2D6 converts lofepramine to its active metabolite, desipramine, a potent norepinephrine reuptake inhibitor . The elimination half-life of lofepramine is 5 hours, while desipramine persists for 12–24 hours . Excretion occurs via urine (60%) and feces (40%), predominantly as metabolites .

Table 3: Pharmacokinetic Parameters of Lofepramine

ParameterValueSource
Bioavailability7%
Half-Life (Parent Drug)5 hours
Half-Life (Metabolites)12–24 hours
Excretion RouteUrine (60%), Feces (40%)

Comparative Analysis with Other Antidepressants

Advantages Over First-Generation TCAs

Lofepramine’s lower toxicity in overdose and reduced side effect burden make it preferable to amitriptyline or imipramine . Its metabolite, desipramine, retains noradrenergic activity without exacerbating anticholinergic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator